2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE
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Overview
Description
2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry . This particular compound features a bromine atom at the 6th position of the benzimidazole ring, a sulfur atom linking the benzimidazole to an acetamide group, and a cyclohexyl group attached to the nitrogen of the acetamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
6-Bromo-1H-benzimidazole: Similar structure but lacks the thioether and acetamide groups.
2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine: Another brominated benzimidazole derivative with different substituents.
Uniqueness
2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the thioether linkage differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities .
Properties
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3OS/c16-10-6-7-12-13(8-10)19-15(18-12)21-9-14(20)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNUZDZTYJEYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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